molecular formula C8H11FN2O B13082708 (3S)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL

(3S)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL

Katalognummer: B13082708
Molekulargewicht: 170.18 g/mol
InChI-Schlüssel: SBVMSJYNKBOPDB-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL is a chemical compound that features a pyridine ring substituted with a fluorine atom and an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoropyridine and (S)-3-amino-1-propanol.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the amino group, followed by nucleophilic substitution to introduce the pyridine ring.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the process and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(3S)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in the study of enzyme interactions and receptor binding due to its unique structural features.

    Industrial Applications: The compound can be utilized in the synthesis of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of (3S)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and amino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3S)-3-Amino-3-(4-fluoro(3-pyridyl))propan-1-OL: Similar structure but with a different fluorine substitution pattern.

    (3S)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL: Chlorine substitution instead of fluorine.

    (3S)-3-Amino-3-(6-methyl(3-pyridyl))propan-1-OL: Methyl substitution instead of fluorine.

Uniqueness

The uniqueness of (3S)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C8H11FN2O

Molekulargewicht

170.18 g/mol

IUPAC-Name

(3S)-3-amino-3-(6-fluoropyridin-3-yl)propan-1-ol

InChI

InChI=1S/C8H11FN2O/c9-8-2-1-6(5-11-8)7(10)3-4-12/h1-2,5,7,12H,3-4,10H2/t7-/m0/s1

InChI-Schlüssel

SBVMSJYNKBOPDB-ZETCQYMHSA-N

Isomerische SMILES

C1=CC(=NC=C1[C@H](CCO)N)F

Kanonische SMILES

C1=CC(=NC=C1C(CCO)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.